4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
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Overview
Description
4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride typically involves a multi-step process. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.
Methylation: Introduction of methyl groups at specific positions using methylating agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process may also involve automation and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of the METTL3/METTL14 protein complex, which plays a role in RNA modifications and is implicated in diseases such as cancer and diabetes.
Biological Research: The compound is used to investigate the biological pathways and molecular mechanisms involving RNA methylation.
Industrial Applications: It may have applications in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. For instance, as an inhibitor of the METTL3/METTL14 complex, it interferes with the methylation of RNA, thereby affecting gene expression and cellular functions. This mechanism is particularly relevant in the context of diseases where RNA methylation plays a critical role .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one:
1,4,8-Triazaspiro[5.5]undecan-5-one: Another derivative with comparable properties.
Uniqueness
4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is unique due to its specific methylation pattern, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C10H21Cl2N3O |
---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
4,10-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-8-7-10(3-4-11-8)9(14)13(2)6-5-12-10;;/h8,11-12H,3-7H2,1-2H3;2*1H |
InChI Key |
ZPXKAZVFDHARTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1)C(=O)N(CCN2)C.Cl.Cl |
Origin of Product |
United States |
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